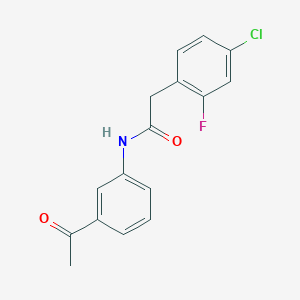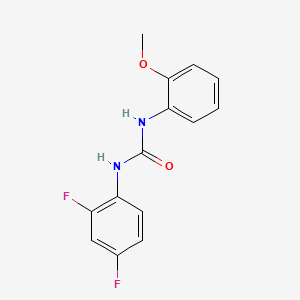
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPCA is a member of the acetamide family, and its chemical structure consists of a bromophenoxy group, a cyanophenyl group, and an acetamide group.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa B (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to inhibit the activation of these pathways, leading to the downregulation of pro-inflammatory cytokines, the induction of apoptosis, and the reduction of tumor growth.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of NF-κB and MAPK pathways, and attenuate the infiltration of immune cells. In neurological disorder research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide also has some limitations, such as its relatively high cost, limited availability, and potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide research, including the investigation of its pharmacokinetics and pharmacodynamics in vivo, the development of novel 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide derivatives with improved efficacy and safety profiles, and the evaluation of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide and to identify its specific targets.
Conclusion
In conclusion, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide, or 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide, is a chemical compound with promising potential as a therapeutic agent in cancer, inflammation, and neurological disorders. 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to modulate several signaling pathways, induce apoptosis, and reduce tumor growth, inflammation, and neuroinflammation. Although 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has some limitations, its advantages and potential future directions make it an exciting area of scientific research.
Synthesis Methods
The synthesis of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide involves the reaction of 2-bromophenol and 2-cyanophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide as a white solid with a melting point of 120-121°C.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of several signaling pathways. In inflammation research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In neurological disorder research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-6-2-4-8-14(12)20-10-15(19)18-13-7-3-1-5-11(13)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORVZWNTICPQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5462685.png)
![7-[3-(dimethylamino)propyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5462694.png)
![1-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5462706.png)

![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)

![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)
![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)
![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)
![4-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5462780.png)
